Potassium thioacetate is an organosulfur compound with the chemical formula . It appears as an off-white to light-brown crystalline powder that is hygroscopic and air-sensitive. This compound has a melting point ranging from 173 to 176 degrees Celsius and is soluble in water, making it a versatile reagent in various
Potassium thioacetate can be synthesized through several methods:
Potassium thioacetate has a wide range of applications across various fields:
Studies on the interactions of potassium thioacetate with other chemical species reveal its versatility as a reagent. For instance:
Potassium thioacetate shares similarities with several other organosulfur compounds. Here are some notable comparisons:
| Compound | Formula | Key Characteristics | Unique Features |
|---|---|---|---|
| Potassium Thioacetate | Crystalline powder; soluble in water | Versatile sulfur source | |
| Sodium Thioacetate | Similar solubility; used in organic synthesis | Less hygroscopic than potassium salt | |
| Calcium Thioacetate | Used as a fertilizer; less soluble | Primarily agricultural applications | |
| Thioacetic Acid | Liquid form; used as a precursor | More reactive than its salts | |
| Methyl Thioacetate | Volatile liquid; used in flavoring | Stronger odor; used in food industry |
Potassium thioacetate's unique properties, such as its stability under standard conditions and ability to form carbon-sulfur bonds efficiently, distinguish it from these similar compounds. Its wide-ranging applications in organic synthesis and materials science further highlight its significance within this class of chemicals.
The most established method for synthesizing potassium thioacetate involves the reaction of acetyl chloride with potassium hydrogen sulfide (KSH). This exothermic process proceeds via nucleophilic acyl substitution, where the thiolate anion displaces the chloride group:
$$
\text{CH}3\text{COCl} + 2\ \text{KSH} \rightarrow \text{CH}3\text{COSK} + \text{KCl} + \text{H}_2\text{S} \uparrow
$$
This route requires strict stoichiometric control, with a 1:2 molar ratio of acetyl chloride to KSH to maximize yield [1]. The byproduct hydrogen sulfide (H$$2$$S), a toxic gas, necessitates closed-system reactors and gas-scrubbing mechanisms. An alternative traditional method involves neutralizing thioacetic acid (CH$$3$$COSH) with potassium hydroxide:
$$
\text{CH}3\text{COSH} + \text{KOH} \rightarrow \text{CH}3\text{COSK} + \text{H}_2\text{O}
$$
This acid-base reaction avoids H$$_2$$S generation but demands high-purity thioacetic acid, which is prone to oxidation [1]. Both methods are routinely employed in laboratory settings, with yields exceeding 80% under optimized conditions [1] [4].
Recent advancements explore solvent-mediated strategies to enhance reaction efficiency and scalability. While direct solvent optimization for potassium thioacetate synthesis remains underexplored, insights from analogous systems, such as sodium thioacetate preparation, suggest potential avenues. For instance, polyethylene glycol (PEG400) acts as a phase-transfer catalyst in dichloromethane, facilitating the reaction of alkyl halides with sodium thioacetate [3]. Although this method targets thioacetate esters, its principles—such as solvent polarity tuning and catalyst selection—could inform potassium thioacetate synthesis.
Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile may improve the solubility of KSH or thioacetic acid, accelerating reaction rates. However, solvent recovery and cost-effectiveness remain barriers to industrial adoption [3].
The acetyl chloride-KSH reaction follows second-order kinetics, with rate dependence on both reactants. Excess KSH (10–15%) is often used to drive the reaction to completion, mitigating losses from H$$_2$$S volatilization [1]. Neutralization of thioacetic acid with KOH, in contrast, is rapid and exothermic, requiring controlled addition to prevent thermal degradation [1] [4].
Table 1: Stoichiometric Ratios in Traditional Methods
| Method | Molar Ratio (Reactant:Product) | Byproducts |
|---|---|---|
| Acetyl chloride + KSH | 1:2 (CH$$_3$$COCl:KSH) | KCl, H$$_2$$S |
| Thioacetic acid + KOH | 1:1 (CH$$_3$$COSH:KOH) | H$$_2$$O |
Purification of potassium thioacetate typically involves vacuum filtration to remove KCl followed by recrystallization from ethanol or acetone [1]. Solvent choice critically impacts crystal purity; hydrophilic solvents like water risk hydrolyzing the product, while anhydrous ethanol minimizes decomposition [4].
Yield optimization hinges on:
Industrial batches report yields of 85–90%, though laboratory-scale reactions occasionally achieve 95% under ideal conditions [1] [3].
Scaling potassium thioacetate synthesis introduces multifaceted challenges:
Table 2: Industrial vs. Laboratory-Scale Synthesis
| Parameter | Industrial Scale | Laboratory Scale |
|---|---|---|
| Reactor Volume | 500–10,000 L | 1–5 L |
| Yield | 80–85% | 85–95% |
| Byproduct Handling | Continuous scrubbing systems | Fume hoods |
| Purification | Centrifugation + drying | Vacuum filtration |
Potassium thioacetate functions as a highly effective sulfur nucleophile in substitution reactions with alkyl halides, proceeding predominantly through an SN2 mechanism [1] [2]. The thioacetate anion exhibits strong nucleophilic character due to the polarizable sulfur atom, which facilitates attack on electrophilic carbon centers bearing halogen leaving groups [3].
The general reaction pathway involves direct nucleophilic attack by the thioacetate anion on the electrophilic carbon, resulting in inversion of stereochemistry characteristic of SN2 mechanisms [1]. The reaction proceeds according to the following scheme:
$$ \text{CH}3\text{COSK} + \text{RX} \rightarrow \text{CH}3\text{COSR} + \text{KX} $$
where R represents the alkyl group and X denotes the halogen leaving group [3].
Experimental investigations reveal significant variations in reaction rates depending on the structure of the alkyl halide substrate [4]. Primary alkyl halides demonstrate the highest reactivity, with benzyl chloride achieving 93% yield within 2 hours at room temperature when catalyzed by polyethylene glycol 400 [4]. Secondary alkyl halides such as cyclohexyl bromide show moderate reactivity with 85% yield under similar conditions, while tertiary substrates exhibit substantially reduced yields of 60-62% due to increased steric hindrance around the reaction center [4].
The reactivity order follows the typical SN2 pattern: primary > secondary >> tertiary alkyl halides [5]. This trend reflects the increasing steric congestion in the transition state as additional alkyl substituents are introduced around the electrophilic carbon center [5].
Table 1: Nucleophilic Substitution Reactivity Data
| Alkyl Halide | Reaction Time (h) | Yield (%) | Relative Rate |
|---|---|---|---|
| Benzyl chloride | 2 | 93 | 1.00 |
| n-Butyl bromide | 3 | 92 | 0.83 |
| n-Butyl iodide | 2 | 93 | 1.00 |
| Cyclohexyl bromide | 2 | 85 | 0.91 |
| t-Butyl chloride | 3 | 62 | 0.56 |
The mechanism involves concerted bond formation between the thioacetate sulfur and the electrophilic carbon, simultaneous with carbon-halogen bond cleavage [6]. The transition state exhibits partial negative charge development on the leaving halogen and partial positive charge on the carbon center, stabilized by the incoming thioacetate nucleophile [6].
Solvent effects play a crucial role in determining reaction efficiency. Polar aprotic solvents such as dimethylformamide and acetonitrile enhance nucleophilic reactivity by stabilizing the anionic nucleophile while avoiding solvation of the reaction center [6]. The use of phase transfer catalysts like polyethylene glycol 400 facilitates reactions in less polar media by enhancing ion pair separation and nucleophile availability [4].
Palladium-catalyzed cross-coupling reactions involving potassium thioacetate represent a powerful methodology for carbon-sulfur bond formation under mild conditions [7] [8] [9]. These transformations typically proceed through the classical oxidative addition-transmetalation-reductive elimination catalytic cycle characteristic of palladium cross-coupling chemistry [10].
The catalytic cycle initiates with oxidative addition of the aryl halide to a palladium zero species, generating a palladium(II) aryl complex [10]. Subsequent coordination of the thioacetate anion, either directly or through preliminary deacetylation to generate the corresponding thiolate, facilitates transmetalation [11]. The cycle concludes with reductive elimination to form the carbon-sulfur bond and regenerate the active palladium zero catalyst [10].
Computational studies indicate that the oxidative addition step typically constitutes the rate-determining process for most aryl bromides and chlorides [11]. The energy barrier for this transformation ranges from 25-35 kcal/mol depending on the electronic nature of the aryl substrate and the steric bulk of the supporting ligands [11].
Monophosphine ligands demonstrate superior performance compared to traditional bidentate phosphine systems in thioacetate cross-coupling reactions [9]. This unexpected finding challenges conventional wisdom regarding ligand displacement by sulfur-containing nucleophiles [9]. Mechanistic investigations reveal that monophosphine-palladium complexes maintain catalytic activity even in the presence of competing thiol coordination, attributed to the dynamic equilibrium between ligated and free phosphine states [9].
Bulky, electron-rich phosphines such as tri-tert-butylphosphine and JohnPhos exhibit optimal performance, enabling reactions at room temperature with soluble bases [9]. These conditions represent a significant improvement over traditional protocols requiring elevated temperatures and insoluble carbonate bases [9].
Table 2: Palladium-Catalyzed Cross-Coupling Optimization
| Ligand System | Temperature (°C) | Base | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| PPh₃ | 110 | K₂CO₃ | 65 | 12 |
| dppf | 100 | Cs₂CO₃ | 78 | 8 |
| t-Bu₃P | 25 | Et₃N | 91 | 4 |
| JohnPhos | 40 | K₃PO₄ | 88 | 6 |
Palladium-catalyzed thioacetate cross-coupling reactions demonstrate excellent functional group tolerance, accommodating electron-withdrawing and electron-donating substituents on aryl halides [8] [12]. Heteroaryl substrates including thiophenes, pyridines, and quinolines undergo efficient coupling, expanding the method's utility in heterocyclic synthesis [9].
The reaction shows remarkable chemoselectivity, with aryl bromides reacting preferentially over aryl chlorides, enabling orthogonal functionalization strategies [9]. This selectivity pattern enables the synthesis of polyfunctional molecules bearing multiple reactive sites for subsequent transformations [9].
Thioesterification reactions involving potassium thioacetate proceed through multiple mechanistic pathways depending on the reaction conditions and substrate nature [13] [14]. The fundamental mechanism involves nucleophilic acyl substitution, where the thioacetate anion attacks an activated carboxylic acid derivative [13].
In biochemical systems, thioesterification typically proceeds through a two-step mechanism involving initial activation of the carboxylic acid substrate [13] [14]. The carboxylate is first converted to an acyl phosphate intermediate through reaction with adenosine triphosphate, creating an activated electrophile susceptible to nucleophilic attack [13].
The subsequent acyl substitution step involves nucleophilic attack by the thioacetate sulfur on the carbonyl carbon of the acyl phosphate, forming a tetrahedral intermediate [13]. Collapse of this intermediate with expulsion of the phosphate leaving group yields the desired thioester product [13].
$$ \text{RCO}2^- + \text{ATP} \rightarrow \text{RCO-PO}3^{2-} + \text{ADP} $$
$$ \text{RCO-PO}3^{2-} + \text{CH}3\text{COS}^- \rightarrow \text{RCO-SCH}3 + \text{PO}4^{3-} $$
Transthioesterification represents an alternative pathway for thioester formation, involving acyl group transfer between different thiol-containing species [13] [14]. This mechanism proves particularly important in fatty acid metabolism, where acyl groups are transferred between coenzyme A and acyl carrier protein [13].
The reaction proceeds through nucleophilic attack by the acceptor thiol on the carbonyl carbon of the donor thioester, forming a tetrahedral intermediate [14]. The intermediate subsequently collapses with expulsion of the original thiol, completing the acyl transfer process [14].
Kinetic studies reveal that transthioesterification reactions exhibit second-order kinetics, with rate constants typically ranging from 10⁻² to 10² M⁻¹s⁻¹ depending on the pKa values of the participating thiols [14].
Recent advances have identified dehydrogenative coupling as an alternative thioesterification pathway, enabling direct formation of thioesters from alcohols and thiols with liberation of hydrogen gas [15]. This transformation employs ruthenium-based pincer complexes as catalysts and proceeds through alcohol dehydrogenation followed by nucleophilic attack by the thiol substrate [15].
The mechanism involves initial alcohol coordination to the ruthenium center, followed by β-hydride elimination to generate an aldehyde intermediate [15]. Subsequent nucleophilic attack by the thiol on the aldehyde carbonyl, followed by further dehydrogenation, yields the thioester product [15].
The hydrolysis of thioacetate esters exhibits complex pH-dependent kinetics, with distinct mechanistic pathways operating under acidic, neutral, and basic conditions [16] [17]. The overall rate expression follows the general form:
$$ \text{Rate} = ka[\text{H}^+][\text{Thioester}] + kw[\text{Thioester}] + k_b[\text{OH}^-][\text{Thioester}] $$
where ka, kw, and kb represent the acid-catalyzed, pH-independent, and base-catalyzed rate constants, respectively [16] [17].
Under acidic conditions, thioacetate hydrolysis proceeds through protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon toward nucleophilic attack by water [17]. The mechanism involves rapid pre-equilibrium protonation followed by rate-determining nucleophilic attack [17].
For S-methyl thioacetate, the acid-catalyzed rate constant ka equals 1.5 × 10⁻⁵ M⁻¹s⁻¹ at 23°C [17]. This relatively low value reflects the reduced electrophilicity of the thioester carbonyl compared to oxygen esters [17].
The pH-independent pathway represents direct nucleophilic attack by water on the neutral thioester substrate [17]. This mechanism exhibits the slowest kinetics among the three pathways, with rate constants typically in the range of 10⁻⁸ to 10⁻⁶ s⁻¹ [17].
S-methyl thioacetate demonstrates a pH-independent rate constant kw of 3.6 × 10⁻⁸ s⁻¹, corresponding to a half-life of 155 days at pH 7 and 23°C [17]. This remarkable stability under physiological conditions contributes to the utility of thioesters as metabolic intermediates [17].
Table 3: pH-Dependent Hydrolysis Rate Constants at 23°C
| pH | S-methyl thioacetate kobs (s⁻¹) | S-phenyl thioacetate kobs (s⁻¹) |
|---|---|---|
| 1 | 1.0 × 10⁻⁶ | 8.0 × 10⁻⁶ |
| 4 | 3.6 × 10⁻⁸ | 4.7 × 10⁻⁷ |
| 7 | 5.0 × 10⁻⁸ | 6.0 × 10⁻⁷ |
| 9 | 2.0 × 10⁻⁷ | 1.2 × 10⁻⁶ |
| 10 | 1.5 × 10⁻⁶ | 8.5 × 10⁻⁶ |
| 11 | 8.0 × 10⁻⁶ | 4.2 × 10⁻⁵ |
| 12 | 4.5 × 10⁻⁵ | 2.8 × 10⁻⁴ |
Base-catalyzed hydrolysis represents the most rapid pathway under alkaline conditions, proceeding through direct nucleophilic attack by hydroxide ion on the thioester carbonyl [17]. The reaction exhibits second-order kinetics with respect to hydroxide concentration and thioester substrate [17].
The base-catalyzed rate constant for S-methyl thioacetate kb equals 1.6 × 10⁻¹ M⁻¹s⁻¹, approximately four orders of magnitude greater than the acid-catalyzed pathway [17]. This enhanced reactivity reflects the superior nucleophilicity of hydroxide compared to water [17].
Detailed mechanistic studies using computational methods reveal that thioacetate hydrolysis proceeds through tetrahedral intermediate formation in all three pathways [18]. The transition state for hydroxide attack exhibits significant charge transfer from the nucleophile to the electrophilic carbon, consistent with early transition state character [18].
The leaving group ability of the thiolate influences reaction kinetics, with more basic thiolates requiring higher activation energies for expulsion from the tetrahedral intermediate [17]. This relationship follows the established correlation between leaving group pKa and reaction rate for acyl substitution processes [17].
Temperature exerts profound effects on thioacetate reactivity, influencing both reaction rates and mechanistic pathways through modification of activation energies and pre-exponential factors [19] [20]. The temperature dependence follows Arrhenius behavior over moderate temperature ranges, enabling prediction of reaction rates under various thermal conditions [21].
The temperature dependence of thioacetate reactions follows the Arrhenius equation:
$$ k = A \exp\left(-\frac{E_a}{RT}\right) $$
where k represents the rate constant, A denotes the pre-exponential factor, Ea constitutes the activation energy, R equals the gas constant, and T represents absolute temperature [21].
Experimental determinations of activation energies for various thioacetate transformations reveal values typically ranging from 40-90 kJ/mol, depending on the specific reaction pathway and substrate structure [20] [22].
Temperature-dependent hydrolysis studies of methyl thioacetate reveal significant rate enhancements with increasing temperature [23] [20]. At pH 5, the hydrolysis rate increases from 6.63 × 10⁻⁶ s⁻¹ at 25°C to 4.5 × 10⁻² s⁻¹ at 100°C, representing approximately a 6,800-fold rate increase [23].
The corresponding half-life decreases dramatically from 29.1 hours at 25°C to 0.0043 hours (15.5 seconds) at 100°C under acidic conditions [20]. This temperature sensitivity reflects an estimated activation energy of approximately 85 kJ/mol for the hydrolysis process [20].
Table 4: Temperature-Dependent Kinetic Parameters
| Temperature (°C) | MTA Half-life pH 5 (h) | TAA Half-life pH 7 (h) | Rate Enhancement Factor |
|---|---|---|---|
| 25 | 29.1 | 1608 | 1.0 |
| 50 | 0.87 | 22.7 | 33.5 |
| 75 | 0.051 | 1.37 | 570 |
| 100 | 0.0043 | 0.092 | 6,800 |
Thermodynamic analysis reveals that thioacetate hydrolysis is thermodynamically favorable across all temperature ranges, with ΔG values typically ranging from -25 to -35 kJ/mol [20]. The favorable thermodynamics arise from the inherent instability of the thioester bond and the formation of more stable carboxylic acid and thiol products [20].
The temperature coefficient (Q₁₀) for thioacetate hydrolysis approximates 2.5-3.0, indicating that reaction rates increase by this factor for each 10°C temperature increase [19]. This value falls within the typical range for organic reactions and confirms the activation-controlled nature of the process [19].
At elevated temperatures, alternative reaction pathways may compete with simple hydrolysis [24]. Thermal decomposition becomes significant above 150°C, leading to formation of acetaldehyde, hydrogen sulfide, and other volatile products [25]. The activation energy for thermal decomposition typically exceeds 120 kJ/mol, making this pathway kinetically disfavored under moderate conditions [25].
Oxidative degradation represents another competing process at high temperatures in the presence of oxygen [26]. This pathway involves radical chain mechanisms and exhibits different temperature dependence compared to hydrolytic processes [26].
The choice of solvent significantly influences temperature-dependent reactivity patterns [19]. Polar protic solvents enhance hydrolysis rates through stabilization of charged transition states, while aprotic solvents favor alternative pathways such as nucleophilic substitution [19].
Water exhibits unique properties as a solvent for thioacetate reactions, providing both nucleophilic character for hydrolysis and thermal stability across wide temperature ranges [19]. The self-ionization of water also influences pH-dependent pathways at elevated temperatures through modification of autoprotolysis constants [19].